molecular formula C30H35N3O6 B11507015 5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide

5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide

Cat. No.: B11507015
M. Wt: 533.6 g/mol
InChI Key: OSEOXRYJLMRPJG-UHFFFAOYSA-N
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Description

5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide is an organic compound with a complex structure that includes nitro, phenoxy, and isophthalamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide typically involves multiple steps. One common method includes the nitration of an isophthalamide precursor, followed by the introduction of the propylphenoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy groups can interact with hydrophobic regions of proteins or cell membranes. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-N~1~,N~3~-bis(3-pyridinylmethyl)isophthalamide: Similar structure but with pyridinylmethyl groups instead of propylphenoxyethyl groups.

    5-amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide: Similar isophthalamide core but with amino and dihydroxypropyl groups.

Uniqueness

5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide is unique due to its specific combination of nitro, phenoxy, and isophthalamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H35N3O6

Molecular Weight

533.6 g/mol

IUPAC Name

5-nitro-1-N,3-N-bis[2-(4-propylphenoxy)ethyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C30H35N3O6/c1-3-5-22-7-11-27(12-8-22)38-17-15-31-29(34)24-19-25(21-26(20-24)33(36)37)30(35)32-16-18-39-28-13-9-23(6-4-2)10-14-28/h7-14,19-21H,3-6,15-18H2,1-2H3,(H,31,34)(H,32,35)

InChI Key

OSEOXRYJLMRPJG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC=C(C=C3)CCC

Origin of Product

United States

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